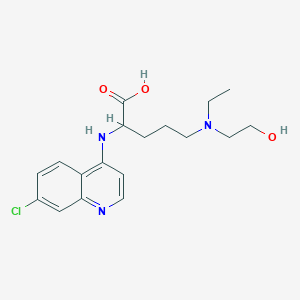
6-des-flouro-Fluticasone Furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-des-flouro-Fluticasone Furoate is a synthetic fluorinated corticosteroid. It is a derivative of Fluticasone Furoate, which is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is known for its potent anti-inflammatory properties and is used in various inhalation therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-des-flouro-Fluticasone Furoate involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, esterification, and furoate formation. The fluorination process typically involves the introduction of fluorine atoms at specific positions on the steroid backbone. Esterification is achieved by reacting the hydroxyl groups with appropriate carboxylic acids under acidic conditions. The final step involves the formation of the furoate ester, which is crucial for the compound’s biological activity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions: 6-des-flouro-Fluticasone Furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Electrophilic aromatic substitution reactions can occur due to the presence of fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, which can be further analyzed for their biological activity .
Aplicaciones Científicas De Investigación
6-des-flouro-Fluticasone Furoate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular processes and inflammation pathways.
Medicine: It is extensively researched for its therapeutic potential in treating respiratory diseases.
Industry: The compound is used in the formulation of inhalation therapies and nasal sprays
Mecanismo De Acción
The mechanism of action of 6-des-flouro-Fluticasone Furoate involves binding to glucocorticoid receptors within cells. This binding activates the glucocorticoid response element, leading to the inhibition of pro-inflammatory transcription factors such as nuclear factor kappa B (NFkB). Additionally, it inhibits antigen-induced lung eosinophilia, reducing inflammation and improving respiratory function .
Comparación Con Compuestos Similares
Fluticasone Furoate: The parent compound, used in similar therapeutic applications.
Fluticasone Propionate: Another derivative with similar anti-inflammatory properties.
Budesonide: A corticosteroid used in asthma treatment with a different chemical structure
Uniqueness: 6-des-flouro-Fluticasone Furoate is unique due to its specific fluorination pattern and furoate ester, which enhance its binding affinity to glucocorticoid receptors and prolong its duration of action. This makes it more effective in reducing inflammation compared to its analogs .
Propiedades
Fórmula molecular |
C27H30F2O6S |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H30F2O6S/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,23(33)36-14-28)35-22(32)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1 |
Clave InChI |
ZCAATYUQFSQTKA-ZULDAHANSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


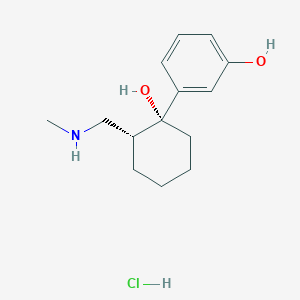

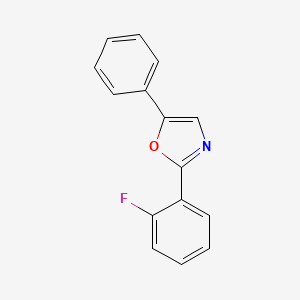
![2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13418073.png)

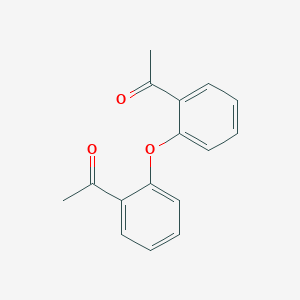
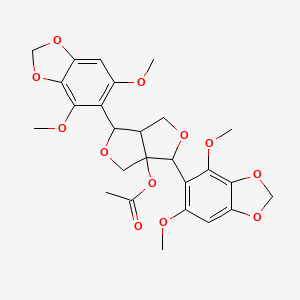


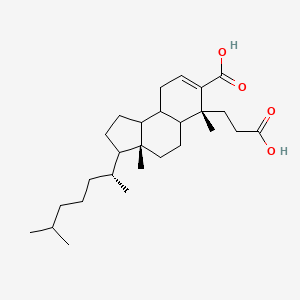

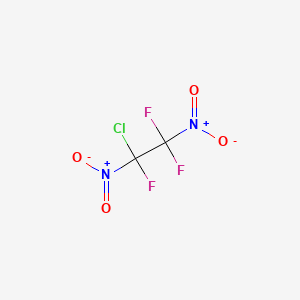
![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)
